7-ethyl-N-(2-fluorophenyl)-8-methyl-6-oxo-2,3,4,6-tetrahydropyrimido[2,1-b][1,3]thiazine-3-carboxamide is a complex organic compound that belongs to the class of pyrimidine derivatives. This compound is characterized by its unique molecular structure and potential applications in scientific research, particularly in the fields of medicinal chemistry and pharmacology. The compound's IUPAC name reflects its intricate chemical structure, which includes multiple functional groups and a thiazine ring.
This compound falls under the category of heterocyclic compounds, specifically thiazine derivatives. It also contains elements typical of pharmaceutical agents, making it a subject of interest in drug discovery and development.
The synthesis of 7-ethyl-N-(2-fluorophenyl)-8-methyl-6-oxo-2,3,4,6-tetrahydropyrimido[2,1-b][1,3]thiazine-3-carboxamide typically involves several steps that may include:
Technical details about specific reagents and conditions are often proprietary or vary between laboratories but generally involve standard organic synthesis techniques such as refluxing in solvents like dimethylformamide or dichloromethane.
The molecular structure of 7-ethyl-N-(2-fluorophenyl)-8-methyl-6-oxo-2,3,4,6-tetrahydropyrimido[2,1-b][1,3]thiazine-3-carboxamide features:
The compound's structural data can be represented as follows:
Property | Value |
---|---|
Molecular Formula | C17H18FN3O2S |
Molecular Weight | 347.41 g/mol |
CAS Number | 1421499-74-2 |
SMILES | CCc1c(C)nc2n(c1=O)CC(C(=O)Nc1ccccc1F)CS2 |
The chemical reactivity of this compound can be analyzed through various types of reactions:
Technical details regarding specific reaction conditions (temperature, solvent choice) are crucial for optimizing yields but are often not disclosed in public literature.
The mechanism of action for compounds like 7-ethyl-N-(2-fluorophenyl)-8-methyl-6-oxo-2,3,4,6-tetrahydropyrimido[2,1-b][1,3]thiazine-3-carboxamide typically involves:
Data on specific targets or pathways affected by this compound are still under investigation but could include interactions with nucleic acid synthesis pathways or enzyme inhibition mechanisms.
The physical properties of this compound include:
Chemical properties include:
Relevant data such as melting point or boiling point are often not disclosed in commercial sources but are critical for practical applications.
7-ethyl-N-(2-fluorophenyl)-8-methyl-6-oxo-2,3,4,6-tetrahydropyrimido[2,1-b][1,3]thiazine-3-carboxamide has potential applications in:
CAS No.: 64199-88-8
CAS No.:
CAS No.: 2154-65-6
CAS No.: 94944-78-2
CAS No.: 70173-19-2